Lipophilicity Tuning: XLogP3 Differentiation of the 5-Methyl vs 5-Bromo Thiophene Congener
The target compound (5-methyl) exhibits a computed XLogP3 of 1.4, approximately 0.7 log units lower than its direct 5-bromo analog (XLogP3 = 2.1), indicating reduced lipophilicity [1][2]. This difference is consistent with the replacement of a hydrophobic bromine atom (atomic weight 79.9) with a smaller methyl group, and it has practical consequences: a ΔlogP of 0.7 units can correspond to a measurable shift in membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-Bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide (CAS 2310038-16-3): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = 0.7 log units (target compound is less lipophilic) |
| Conditions | XLogP3 computed by PubChem 2.2 algorithm (2025.09.15 release); both compounds share identical TPSA of 118 Ų [1][2] |
Why This Matters
The lower lipophilicity of the 5-methyl analog predicts superior aqueous solubility and reduced non-specific protein binding, making it preferable for biochemical assay development where compound aggregation and promiscuity are concerns.
- [1] Kuujia.com. N-(2-Methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide — CAS 2310017-96-8. XLogP3 = 1.4, TPSA = 118 Ų, MW = 285.34 g/mol. URL: https://www.kuujia.com/cas-2310017-96-8.html View Source
- [2] PubChem Compound Summary. 5-Bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide, CID 122301676. XLogP3 = 2.1, TPSA = 118 Ų, MW = 350.2 g/mol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/122301676 View Source
